Superior Anti-S. epidermidis Potency Relative to Direct Structural Analog 3b (3-OMe)
Antibacterial agent 189 (3a, R = H) demonstrates a 2-fold improvement in MIC against S. epidermidis compared to its direct structural analog 3b (R = 3-OMe), establishing the unsubstituted parent as the more potent scaffold for this Gram-positive pathogen [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against S. epidermidis ATCC 12228 |
|---|---|
| Target Compound Data | MIC = 0.024 µg/mL |
| Comparator Or Baseline | Compound 3b (R = 3-OMe), MIC = 0.048 µg/mL |
| Quantified Difference | 2-fold lower MIC (higher potency) |
| Conditions | Agar dilution method; S. epidermidis ATCC 12228 |
Why This Matters
Procurement of the correct unsubstituted parent compound 3a ensures 2× greater anti-staphylococcal potency in S. epidermidis assays compared to the readily confused 3-methoxy derivative.
- [1] Design and synthesis of new N-thioacylated ciprofloxacin derivatives as urease inhibitors with potential antibacterial activity. Scientific Reports 12, 13827 (2022), Table 2. View Source
